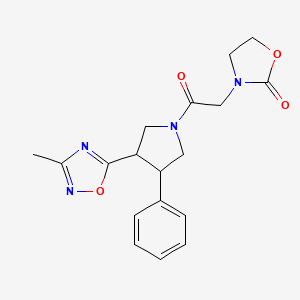

3-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Antibacterial Activity and Safety Profile

Oxazolidinones, including compounds with a similar structural framework to the specified chemical, are recognized for their potent antibacterial activity against a broad spectrum of Gram-positive pathogens. A notable development in this class is a novel oxazolidinone agent, MRX-I, which showcases high activity against Gram-positive bacteria while exhibiting a significantly reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI), common adverse effects associated with this class of drugs (Gordeev, M., & Yuan, Zhengyu, 2014). This advancement underscores the ongoing efforts to enhance the therapeutic index of oxazolidinones by mitigating their side effects while preserving their antibacterial efficacy.

Mechanism of Action

Oxazolidinones inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit, a mechanism distinct from that of many other antibacterial classes. This action interferes with the initiation phase of protein synthesis, making oxazolidinones effective against bacteria resistant to other antibiotics. The specificity of oxazolidinones for the bacterial ribosome and the novelty of their target site contribute to their effectiveness against drug-resistant strains and underscore their value in treating infections caused by multi-resistant pathogens (Shinabarger, D., 1999).

Development of Resistance

Although oxazolidinones are potent antibacterial agents, the emergence of resistance, albeit slow, has been observed. Laboratory studies have identified specific mutations in the 23S rRNA of the bacterial ribosome that confer resistance to these agents. These findings are critical for understanding the mechanisms through which bacteria develop resistance to oxazolidinones and for guiding the development of next-generation compounds to circumvent these resistance mechanisms (Shinabarger, D., 1999).

属性

IUPAC Name |

3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-12-19-17(26-20-12)15-10-22(9-14(15)13-5-3-2-4-6-13)16(23)11-21-7-8-25-18(21)24/h2-6,14-15H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIAOSJENVYEIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CN4CCOC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide](/img/structure/B2425434.png)

![2-[3-(Trifluoromethyl)phenyl]-4-isothiazoline-3-one](/img/structure/B2425435.png)

![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)